Carboxamide Linker Versus Direct Tertiary Amine: Physicochemical and Pharmacophoric Differentiation from 4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine
N-(1,1-Dioxidotetrahydrothiophen-3-yl)morpholine-4-carboxamide contains a secondary carboxamide (–NH–C(=O)–) linker between the sulfolane and morpholine rings, whereas the closest purchasable analog 4-(1,1-dioxidotetrahydro-3-thienyl)morpholine (Sigma-Aldrich T311243) replaces this with a direct tertiary amine (C–N) bond [1]. The carboxamide contributes one hydrogen-bond donor (N–H), elevating the total HBD count to 1 versus 0 for the amine analog, and increases the TPSA from an estimated ~55.6 Ų (amine) to a computed 84.1 Ų (carboxamide) . The amide bond imposes partial double-bond character (rotational barrier ~16–20 kcal·mol⁻¹), restricting conformational freedom relative to the freely rotating tertiary amine, which impacts both the presentation of the morpholine oxygen to kinase hinge regions and the spatial orientation of the sulfone oxygens for solvent-exposed or affinity-pocket interactions [2].
| Evidence Dimension | Hydrogen-bond donor count and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | 1 HBD; TPSA = 84.1 Ų (computed); 1 rotatable bond; carboxamide linker with partial double-bond character |
| Comparator Or Baseline | 4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine: 0 HBD; estimated TPSA ~55.6 Ų; tertiary amine linker freely rotatable |
| Quantified Difference | ΔHBD = +1; ΔTPSA ≈ +28.5 Ų; conformational restriction introduced by carboxamide planarity |
| Conditions | Computed physicochemical parameters (chem960.com database); structural comparison via Sigma-Aldrich product specification for T311243 |
Why This Matters
The additional H-bond donor and larger TPSA alter both passive membrane permeability and target protein interaction capacity, making the two compounds non-interchangeable in any assay where the linker region engages the biological target.
- [1] Sigma-Aldrich. 4-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)MORPHOLINE — AldrichCPR product T311243. Specification confirms direct C–N bond between sulfolane and morpholine, no carbonyl present. View Source
- [2] Kumari, A., Singh, R.K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103619. Amide bond geometry and morpholine hinge-binding discussed. View Source
